磺胺异恶唑-13C6

描述

Sulfamethizole-13C6 is a variant of Sulfamethizole, a sulfonamide antibiotic used to treat a wide variety of susceptible bacterial infections . It is a small molecule that has been approved for use and is also under investigation for veterinary applications .

Molecular Structure Analysis

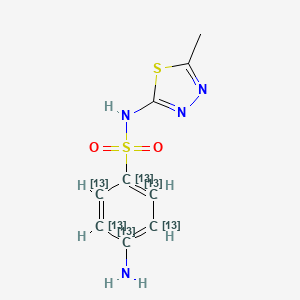

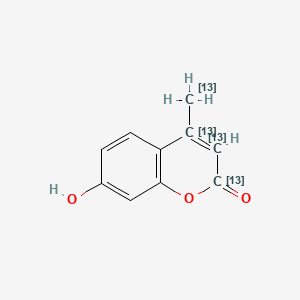

The molecular formula of Sulfamethizole-13C6 is C3(13C)6H10N4O2S2 . The average molecular weight is 276.29 g/mol .Chemical Reactions Analysis

Sulfamethizole is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase . The inhibited reaction is necessary in these organisms for the synthesis of folic acid .Physical And Chemical Properties Analysis

Sulfamethizole has a density of 1.6±0.1 g/cm3, a boiling point of 504.9±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It also has an enthalpy of vaporization of 77.4±3.0 kJ/mol and a flash point of 259.1±30.7 °C .科学研究应用

结晶和颗粒形成

磺胺异恶唑的结晶特性已使用超临界和液体反溶剂工艺进行了广泛研究。研究表明,结晶条件,包括溶剂和反溶剂的选择、温度和二氧化碳注入速率,显着影响磺胺异恶唑颗粒的晶体习性和粒度分布。已观察到各种晶体形态,如片状、板状、针状和棱柱状,由于它们对药物溶解度和生物利用度的影响,因此对于药物应用至关重要(Yeo & Lee, 2004)。

环境影响和降解

对磺胺异恶唑环境归宿的研究表明,它容易发生光降解。杂环基团的存在和 pH 值等因素显着影响光降解速率。了解降解途径和产物对于评估环境影响以及制定减轻水生环境中磺胺异恶唑残留物潜在不利影响的策略至关重要(Boreen, Arnold, & McNeill, 2004)。

电化学传感和分析

磺胺异恶唑的电化学行为已对其在开发用于药物检测的高效传感器的潜力进行了研究。用 Fe 掺杂的 ZnO 纳米棒等纳米材料修饰的电极在提高磺胺异恶唑检测的灵敏度和选择性方面显示出有希望的结果,突出了其在药物质量控制和监测其在生物样品中存在的应用(Meshki, Behpour, & Masoum, 2015)。

共结晶以增强性能

磺胺异恶唑与各种共晶形成剂共结晶的研究已经进行,以探索形成具有改进的物理和化学性质的共晶体的可能性。这些研究的重点是了解共晶体中的相互作用和氢键模式,这对于改变药物的溶解度、稳定性和生物利用度至关重要(Suresh et al., 2015)。

微生物降解和对生态系统的影响

对磺胺异恶唑微生物降解的研究已经确定了在降解过程中发挥关键作用的特定细菌科。这些发现对于了解磺胺异恶唑的环境归宿以及制定生物修复策略以减轻其对生态系统和抗生素耐药性传播的影响非常重要(Ouyang, Su, Richnow, & Adrian, 2019)。

作用机制

Target of Action

Sulfamethizole-13C6, a sulfonamide antibiotic, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

Sulfamethizole-13C6 acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby preventing PABA from binding to the enzyme . This inhibition disrupts the synthesis of folic acid, leading to a deficiency that hampers bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by Sulfamethizole-13C6 affects the folic acid synthesis pathway in bacteria . Folic acid is a vital component in the synthesis of nucleic acids and proteins. By disrupting this pathway, Sulfamethizole-13C6 prevents bacterial replication and growth .

Pharmacokinetics

They can reach high levels in various body fluids, including pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus

Result of Action

The primary result of Sulfamethizole-13C6’s action is the inhibition of bacterial growth and replication . By blocking the synthesis of folic acid, it prevents the formation of essential components for bacterial survival, leading to the effective treatment of bacterial infections .

Action Environment

The efficacy and stability of Sulfamethizole-13C6, like other antibiotics, can be influenced by various environmental factors. For instance, the presence of pus can inhibit its antibacterial action . Additionally, the pH of the environment can impact the drug’s solubility and absorption.

安全和危害

Sulfamethizole-13C6 is intended for research and development use only and is not recommended for medicinal or household use . It can cause skin irritation, allergic skin reactions, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

未来方向

While specific future directions for Sulfamethizole-13C6 are not available, research on sulfonamides like Sulfamethizole continues. For instance, a study demonstrates a reusable and label-free electrochemical sensor for the rapid and sensitive detection of sulfamethizole . Another study discusses the simultaneous identification and quantification of 21 veterinary drugs, including sulfamethizole, in pork muscle samples . These studies indicate ongoing research interest in sulfamethizole and related compounds.

属性

IUPAC Name |

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,12,13)/i2+1,3+1,4+1,5+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACCAVUAMIDAGB-CLQMYPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfamethizole-13C6 | |

CAS RN |

1334378-92-5 | |

| Record name | 1334378-92-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(8-Methylnonyl)oxy]carbonyl}benzoate](/img/structure/B565961.png)

![(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B565967.png)

![Tetrazolo[1,5-a]pyridin-7-amine](/img/structure/B565968.png)